

# 2-Fluoro-6-formylpyridine CAS number 208110-81-0

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-6-formylpyridine

Cat. No.: B112266

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An In-depth Technical Guide to **2-Fluoro-6-formylpyridine** (CAS: 208110-81-0)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Fluoro-6-formylpyridine**, also known as 6-fluoropicolinaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and an aldehyde functional group on the pyridine ring imparts unique reactivity and makes it a valuable synthetic intermediate. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the ring, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, spectral characteristics, reactivity, and handling.

## Physicochemical Properties

Quantitative data for **2-Fluoro-6-formylpyridine** is primarily based on computational predictions and information from chemical suppliers. Experimental values are not widely published.

Property	Value	Source(s)
CAS Number	208110-81-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	125.10 g/mol	<a href="#">[4]</a>
Appearance	Colorless to yellow to brown solid or liquid	<a href="#">[2]</a>
Boiling Point	192.4 ± 20.0 °C (Predicted)	
Density	1.269 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Flash Point	70 °C	<a href="#">[1]</a>
InChI Key	HENWRHPVXMPQNF-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[4]</a>
Storage Temperature	2-8 °C, Sealed in dry conditions	<a href="#">[2]</a>

## Synthesis

While specific peer-reviewed syntheses for **2-Fluoro-6-formylpyridine** are not abundant in the literature, a highly plausible and common synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 2-Fluoro-6-methylpyridine (CAS: 407-22-7). This precursor is commercially available.[\[5\]](#)[\[6\]](#)[\[7\]](#) The oxidation of a methylpyridine to a picinalaldehyde is a standard transformation in organic synthesis.

Oxidizing Agent  
(e.g., SeO<sub>2</sub>, MnO<sub>2</sub>)

Solvent (e.g., Dioxane)  
Heat



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Caption: Proposed synthesis of **2-Fluoro-6-formylpyridine** via oxidation.

## Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard oxidation methods for related compounds and should be adapted and optimized.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methylpyridine (1.0 eq).
- Reagents: Add selenium dioxide ( $\text{SeO}_2$ , 1.1 eq) and suspend the mixture in a suitable solvent such as 1,4-dioxane.
- Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove selenium byproducts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield **2-Fluoro-6-formylpyridine**.

## Spectroscopic Analysis

Experimental spectra for **2-Fluoro-6-formylpyridine** are not publicly available. The following tables contain predicted data based on the analysis of structurally similar compounds, such as 3-fluoro-2-formyl-6-methylpyridine and other substituted pyridines.<sup>[8]</sup>

## <sup>1</sup>H NMR Spectroscopy (Predicted)

(Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0	d	~2 Hz	H (aldehyde, -CHO)
~8.0	t	~8 Hz	H4 (pyridyl)
~7.8	dd	~8, 2 Hz	H5 (pyridyl)
~7.4	dd	~8, 2 Hz	H3 (pyridyl)

## <sup>13</sup>C NMR Spectroscopy (Predicted)

(Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Coupling (JCF, Hz)	Assignment
~192	small d	C (aldehyde, -CHO)
~165	${}^1\text{JCF} \approx 240$ Hz	C2 (C-F)
~153	${}^3\text{JCF} \approx 15$ Hz	C6 (C-CHO)
~140	${}^3\text{JCF} \approx 8$ Hz	C4
~122	${}^2\text{JCF} \approx 35$ Hz	C3
~120	${}^4\text{JCF} \approx 4$ Hz	C5

## Mass Spectrometry (Predicted)

m/z Value	Ion	Notes
125.03	[M] <sup>+</sup>	Molecular Ion
124.02	[M-H] <sup>+</sup>	Loss of aldehyde proton
97.03	[M-CO] <sup>+</sup>	Loss of carbonyl group
96.02	[M-CHO] <sup>+</sup>	Loss of entire formyl group

## FTIR Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2850, ~2750	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~1710	C=O Stretch	Aldehyde (-CHO)
~1600, ~1470	C=C, C=N Stretch	Aromatic Pyridine Ring
~1250	C-F Stretch	Aryl-Fluoride

## Reactivity and Applications

**2-Fluoro-6-formylpyridine** is primarily used as a versatile building block. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the C-F bond can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions.

A common application involves the reduction of the aldehyde to a primary alcohol, which can then be used in further synthetic steps.

Reaction Conditions
1. Hydrosilane (e.g., Ph <sub>2</sub> SiH <sub>2</sub> ) Catalyst (e.g., Mn(I) complex) Toluene, UV Irradiation
2. Basic Hydrolysis (e.g., NaOH)



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Caption: Representative reaction workflow: Reduction of the aldehyde.

## Representative Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a similar hydrosilylation of 2-formylpyridine and serves as a representative example.[\[9\]](#)

- Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Manganese(I) catalyst (1 mol%).
- Reagents: Add anhydrous toluene, followed by **2-Fluoro-6-formylpyridine** (1.0 eq) and diphenylsilane ( $\text{Ph}_2\text{SiH}_2$ , 1.5 eq).
- Reaction: Irradiate the stirred reaction mixture with a UV lamp (350 nm) at room temperature for 1-8 hours, monitoring by TLC.
- Workup: Upon completion, quench the reaction by adding methanol, followed by 2M aqueous NaOH. Stir vigorously for 2 hours.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).
- Purification: Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via silica gel chromatography.

## Safety and Handling

**2-Fluoro-6-formylpyridine** should be handled by trained professionals in a well-ventilated chemical fume hood.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	<a href="#">[2]</a>
Signal Word	Warning	<a href="#">[2]</a>
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	<a href="#">[2]</a>
Precautionary Statements	P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. <a href="#">[2]</a> Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.	
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, lab coat.	
Storage	Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.	<a href="#">[2]</a>

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- To cite this document: BenchChem. [2-Fluoro-6-formylpyridine CAS number 208110-81-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112266#2-fluoro-6-formylpyridine-cas-number-208110-81-0>

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)